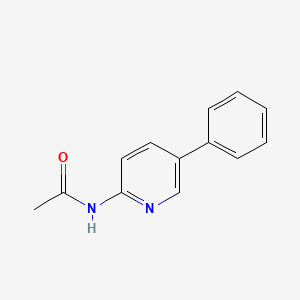

N-(5-phenylpyridin-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-phenylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-10(16)15-13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUKKQSINSXDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Pyridine Ring Substitution

- 5-Phenyl vs. 5-Cyano Substitution: N-(5-Cyano-6-methylpyridin-2-yl)acetamide (Compound G, ) replaces the phenyl group with a cyano substituent. This electron-withdrawing group may enhance binding interactions in enzymatic targets, as seen in SARS-CoV-2 main protease inhibitors (e.g., 5RGX and 5RGZ, ), which exhibit binding affinities better than −22 kcal/mol .

Acetamide Group Variations

- N-Aryl vs. N-Heteroaryl Substitution: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () demonstrates how aryl groups with electron-withdrawing substituents (e.g., bromo, methoxy) enhance specificity for targets like FPR2 receptors. In contrast, the target compound’s phenylpyridin-2-yl group may favor interactions with hydrophobic enzyme pockets .

Antimicrobial Activity

- Gram-Positive Bacteria : Compounds such as N-(3,5-difluorophenyl)acetamide (Compound 47, ) exhibit potent activity against gram-positive bacteria, likely due to fluorinated aryl groups enhancing membrane penetration. The absence of fluorine in the target compound may limit its efficacy in this context .

- Antifungal Action : N-(6-Chloropyridin-2-yl)acetamide (Compound 50, ) shows antifungal activity, suggesting that halogenation at the pyridine 6-position could be a critical determinant for this activity .

Enzyme Inhibition

- MAO-B and AChE Inhibition : N-(Benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide () demonstrates dual inhibition of MAO-B and BChE, attributed to the benzothiazole-piperidine scaffold. The target compound’s phenylpyridin-2-yl group may lack the electron-deficient aromaticity required for similar potency .

- SARS-CoV-2 Protease Binding: Pyridine-containing analogs like 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ, ) bind to viral proteases via H-bond interactions with residues such as ASN142 and GLN187. The target compound’s 5-phenyl group could sterically hinder similar interactions unless optimized .

Crystallographic and Physicochemical Properties

- Crystal Packing: Meta-substituted trichloro-acetamides () exhibit varied crystal systems (e.g., monoclinic vs. orthorhombic) depending on substituent electronic effects.

- Solubility and Stability : N-(4-Hydroxyphenethyl)acetamide (Compound 2, ) incorporates a hydroxyl group, improving aqueous solubility but possibly reducing metabolic stability compared to the hydrophobic phenylpyridin-2-yl moiety .

Data Tables

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.